5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole
Overview
Description
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 5-position and a 4-methoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method is the reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often involve the use of copper(I) or ruthenium(II) catalysts to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted isoxazole derivative.
Scientific Research Applications
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The isoxazole ring may also interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)isoxazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
5-Methyl-3-(4-methoxyphenyl)isoxazole: Substitution of the chloromethyl group with a methyl group can significantly alter the compound’s properties.
5-(Chloromethyl)-3-phenylisoxazole: The absence of the methoxy group on the phenyl ring can affect the compound’s electronic properties and reactivity.
Uniqueness
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKQZLQYPVICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377274 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325744-41-0 | |
Record name | 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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